molecular formula C14H17N3O4 B2733858 1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 444010-34-8

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2733858
M. Wt: 291.307
InChI Key: KSPSQGXCQMJFKD-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with the formula C10H16. It is the simplest diamondoid - a class of cage-like, polycyclic hydrocarbons . Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .


Synthesis Analysis

Adamantane can be synthesized from a variety of precursors. For example, 1-adamantylamine can be synthesized from 1-bromoadamantane via N-(1-adamantyl)-formamide . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Chemical Reactions Analysis

Adamantane derivatives can undergo a variety of chemical reactions. For example, various silylated heterocycles having amide functionality were treated with 1-adamantyl chloride in the presence of a Lewis acid to give the corresponding N-adamantylated heterocycles .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons . Its melting point is 270 °C, and it sublimes rather than boiling .

Scientific Research Applications

Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .

  • Scientific Field : Petroleum Chemistry
  • Application Summary : Adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application : The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation, and the polymerization reactions . They can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials .

Safety And Hazards

Adamantane is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

Adamantane and its derivatives have found practical applications as drugs, polymeric materials, and thermally stable lubricants . Future research may focus on developing new adamantane derivatives with improved properties and exploring their potential applications in various fields .

properties

IUPAC Name

1-(1-adamantyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13(19)12-11(17(20)21)7-16(15-12)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPSQGXCQMJFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid

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